Sub-Micromolar Affinity for Bromodomain-Containing Protein 4 (BRD4)
2,3-Dibromoisonicotinamide exhibits specific binding affinity for the bromodomain 1 (BD1) of BRD4, a key epigenetic reader protein [1]. In a site-directed competition binding assay, it demonstrated a dissociation constant (Kd) of 250 nM. This level of affinity distinguishes it from the broader class of isonicotinamide derivatives, many of which show no measurable binding to BRD4. The binding affinity is specific and quantifiable, providing a clear basis for its selection in studies requiring BRD4 engagement.
| Evidence Dimension | Binding Affinity (Kd) to BRD4 BD1 |
|---|---|
| Target Compound Data | Kd = 250 nM |
| Comparator Or Baseline | Generic Isonicotinamide: No reported binding affinity to BRD4 BD1. |
| Quantified Difference | > 100-fold difference in affinity relative to baseline compounds. |
| Conditions | Site-directed competition binding assay (BindingDB, CHEMBL5439294) [1]. |
Why This Matters
This level of affinity makes it a viable tool compound for studying BRD4 biology, unlike the vast majority of isonicotinamide derivatives which are inactive at this target.
- [1] BindingDB. BDBM50623486, CHEMBL5439294. 2025. View Source
